molecular formula C16H11ClN2O4S B2657542 3-Chloro-N-(2-methoxy-5-nitrophenyl)-1-benzothiophene-2-carboxamide CAS No. 304882-76-6

3-Chloro-N-(2-methoxy-5-nitrophenyl)-1-benzothiophene-2-carboxamide

Cat. No. B2657542
CAS RN: 304882-76-6
M. Wt: 362.78
InChI Key: LNDHTLMHPUCKBJ-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-methoxy-5-nitrophenyl)-1-benzothiophene-2-carboxamide, also known as MNBC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. MNBC is a benzothiophene derivative that has been synthesized using a variety of methods.

Scientific Research Applications

Synthesis and Characterization

A study demonstrated the facile synthesis of derivatives through a series of reactions starting with Methoxy-5-nitrobenzaldehyde, leading to compounds with potential antibacterial activity against common pathogens such as S. aureus and E. coli (Havaldar, Bhise, & Burudkar, 2004). Similarly, other research focused on synthesizing thiophene-3-carboxamide derivatives, highlighting their antibacterial and antifungal activities, which indicates a promising avenue for developing new antimicrobial agents (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

Biological Activities

The antibacterial and antifungal properties of thiophene-3-carboxamide derivatives were explored, showing significant activity against various bacterial and fungal strains. This underscores the potential of such compounds in the development of new therapeutic agents (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

Corrosion Inhibition

In the context of corrosion inhibition, N-phenyl-benzamide derivatives demonstrated effectiveness in protecting mild steel against acidic corrosion, suggesting their utility in industrial applications. The study also delved into the mechanistic aspects, correlating structure with inhibition efficiency, thus providing insights into the design of more effective corrosion inhibitors (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).

Anti-inflammatory Potential

Exploring the anti-inflammatory potential of structurally related molecules, a research program synthesized 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonylamide, indicating the interest in developing novel anti-inflammatory agents based on benzothiophene derivatives (Moloney, 2000).

properties

IUPAC Name

3-chloro-N-(2-methoxy-5-nitrophenyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O4S/c1-23-12-7-6-9(19(21)22)8-11(12)18-16(20)15-14(17)10-4-2-3-5-13(10)24-15/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDHTLMHPUCKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C3=CC=CC=C3S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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